molecular formula C5H8N4 B1284460 2-Amino-3-(methylamino)pyrazine CAS No. 84996-40-7

2-Amino-3-(methylamino)pyrazine

Cat. No.: B1284460
CAS No.: 84996-40-7
M. Wt: 124.14 g/mol
InChI Key: LTEALMDLAOASIE-UHFFFAOYSA-N
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Description

2-Amino-3-(methylamino)pyrazine: is a heterocyclic aromatic compound with the molecular formula C5H8N4 . It is a derivative of pyrazine, characterized by the presence of an amino group at the second position and a methylamino group at the third position of the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(methylamino)pyrazine can be achieved through several methods. One common approach involves the reaction of 2,3-dichloropyrazine with methylamine under controlled conditions. The reaction typically proceeds as follows:

Another method involves the reduction of 2,3-dinitropyrazine followed by methylation. The steps are:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(methylamino)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyrazine ring .

Scientific Research Applications

2-Amino-3-(methylamino)pyrazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromo-3-(methylamino)pyrazine
  • Pyrazine-2-thiocarboxamide
  • 2,3-bis(2-pyridyl)pyrazine

Uniqueness

2-Amino-3-(methylamino)pyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-N-methylpyrazine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-7-5-4(6)8-2-3-9-5/h2-3H,1H3,(H2,6,8)(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEALMDLAOASIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587620
Record name N~2~-Methylpyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84996-40-7
Record name N~2~-Methylpyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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